4-Pentyloxybenzoic acid
Overview
Description
4-Pentyloxybenzoic acid is an organic compound with the molecular formula C12H16O3. It is also known by other names such as p-Pentyloxybenzoic acid and 4-n-Amyloxybenzoic acid . This compound is characterized by a benzoic acid core with a pentyloxy group attached to the para position of the benzene ring. It is commonly used in the synthesis of liquid crystals and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentyloxybenzoic acid can be synthesized through the etherification of hydroxybenzoic acid with pentanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Pentyloxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The pentyloxy group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of pentyloxybenzoic aldehyde or pentyloxybenzoic acid.
Reduction: Formation of pentyloxybenzyl alcohol.
Substitution: Formation of nitro-pentyloxybenzoic acid or halogenated pentyloxybenzoic acid.
Scientific Research Applications
4-Pentyloxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystals and other advanced materials.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Pentyloxybenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating the activity of enzymes involved in inflammation and microbial growth. The pentyloxy group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
4-Methoxybenzoic acid: Similar structure but with a methoxy group instead of a pentyloxy group.
4-Ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a pentyloxy group.
4-Butoxybenzoic acid: Similar structure but with a butoxy group instead of a pentyloxy group.
Uniqueness: 4-Pentyloxybenzoic acid is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain enhances its solubility in organic solvents and its ability to form liquid crystalline phases, making it particularly valuable in the synthesis of liquid crystals .
Properties
IUPAC Name |
4-pentoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPPUPJQRJYTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065962 | |
Record name | Benzoic acid, 4-(pentyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15872-41-0 | |
Record name | 4-(Pentyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15872-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(pentyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pentyloxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-(pentyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-(pentyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pentyloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: How does the molecular structure of 4-n-Pentyloxybenzoic acid influence its liquid crystalline behavior?
A2: The molecule of 4-n-Pentyloxybenzoic acid comprises a rigid benzene ring with a carboxylic acid group and a pentyloxy chain attached. This structure allows for the formation of hydrogen bonds between the carboxylic acid groups, typically forming dimers. [] These dimers, due to their anisotropic shape, contribute to the formation of the nematic phase. [, ]
Q2: What is the role of hydrogen bonding in the liquid crystalline properties of 4-n-Pentyloxybenzoic acid?
A3: Hydrogen bonding plays a crucial role in the liquid crystalline behavior of 4-n-Pentyloxybenzoic acid. Studies using FTIR spectroscopy show a dynamic equilibrium between monomers and open and closed dimers, formed by hydrogen bonding between the carboxylic acid groups. [] These hydrogen bonds contribute to the formation of supramolecular structures that stabilize the liquid crystalline phases. [, ]
Q3: Can the dielectric properties of 4-n-Pentyloxybenzoic acid be modified?
A4: Yes, the dielectric properties of 4-n-Pentyloxybenzoic acid can be modified by adding other compounds. For instance, adding N-(4-n-butyloxybenzylidene)-4’-methylaniline to 4-n-Pentyloxybenzoic acid can alter the dielectric anisotropy, even causing a change in sign from positive to negative at certain transition temperatures. [] This ability to tune dielectric properties is important for potential applications in liquid crystal displays.
Q4: How is the solubility of 4-n-Pentyloxybenzoic acid in different solvents determined?
A5: The solubility of 4-n-Pentyloxybenzoic acid in various solvents can be predicted and explained using solubility parameters, like the Hildebrand and Hansen parameters. [] These parameters account for the cohesive energy densities of both the solute and the solvent, providing insights into the thermodynamic favorability of the dissolution process.
Q5: Are there methods to model and predict the phase behavior of 4-n-Pentyloxybenzoic acid in mixtures?
A6: Yes, thermodynamic models based on solubility parameters, like the Hildebrand and Hansen approaches, can be employed to predict the phase equilibria of 4-n-Pentyloxybenzoic acid in mixtures with other components, such as n-alkanes. [] These models are valuable tools for understanding and predicting the behavior of 4-n-Pentyloxybenzoic acid in various applications.
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